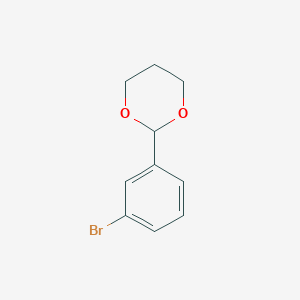

2-(3-溴苯基)-1,3-二噁烷

描述

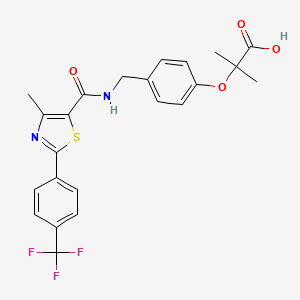

The compound "2-(3-Bromophenyl)-1,3-dioxane" is not directly studied in the provided papers; however, related compounds with structural similarities have been investigated. These studies provide insights into the behavior of brominated dioxane derivatives and their conformational dynamics, which can be extrapolated to understand the characteristics of "2-(3-Bromophenyl)-1,3-dioxane" .

Synthesis Analysis

The synthesis of brominated dioxane derivatives typically involves the reaction of bromomethyl groups with various precursors. For instance, 2-aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides were synthesized by reacting 2,2'-bis(bromomethyl)-1,3-propanediol with arylphosphorodichloridates in the presence of triethylamine . Although the exact synthesis of "2-(3-Bromophenyl)-1,3-dioxane" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated dioxane derivatives has been extensively studied using NMR spectroscopy and X-ray diffraction. These compounds typically adopt a chair conformation, with substituents like phenyl groups occupying equatorial or axial positions depending on their electronic nature . The conformational preference is influenced by the anomeric effect, where electron-withdrawing groups tend to be axial, while electron-donating groups are equatorial .

Chemical Reactions Analysis

Brominated dioxane derivatives can undergo various chemical reactions, including dimerization and ring contraction, as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The kinetics and pathways of these reactions are often determined by the electronic nature of the substituents and the conformational stability of the dioxane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated dioxane derivatives are closely related to their molecular structure. The presence of bromine atoms imparts certain reactivity patterns, such as the ability to participate in radical reactions or act as leaving groups in nucleophilic substitutions . The conformational analysis reveals the free energy landscape of these molecules and the barriers to conformational interconversion . Additionally, the presence of substituents can influence the emission properties and chromic effects, as seen in related compounds .

科学研究应用

分子结构和构象分析

二噁烷-水混合物中的声学研究: 已研究了相关化合物(如取代的羟基-1,3-丙二酮)在二噁烷-水混合物中的声学性质。这些研究涉及超声速度和密度等测量,深入了解溶质-溶剂和溶质-溶质相互作用 (Thakur, Mahajan, & Narwade, 2007)。

衍生物的构象分析: 已使用核磁共振、X 射线衍射和计算机模拟对各种 1,3-二噁烷衍生物(如 5,5-双(溴甲基)-2-(4-甲氧基苯基)-1,3-二噁烷及其类似化合物)的构象行为进行了广泛分析 (Khazhiev et al., 2018)。这些研究提供了有关分子构象的有价值数据,这对于了解此类化合物的化学行为和反应性至关重要。

晶体中的相互作用和键合: 已使用晶体学和计算方法阐明了 N-(4-溴苯基)-2,6-二甲基-1,3-二氧六环-4-胺等化合物的分子结构、键合和相互作用。此类研究突出了分子在晶体中的排列和分子间力的性质 (Fatima et al., 2013)。

化学合成和反应

手性溴代衍生物的立体化学: 已使用核磁共振方法对 1,3-二噁烷手性溴代衍生物的立体化学进行了研究。这些研究揭示了非对映异构体结构和非对映异位性等结构细节,深入了解了这些分子中原子的空间排列 (Socaci et al., 2000)。

用于液晶应用的合成: 已合成某些 1,3-二噁烷衍生物(如 5-烷基-2-(4-氰基苯基)-1,3-二噁烷)用于液晶。这表明这些化合物在显示技术和其他使用液晶的领域的潜在应用 (Liu Qian-feng, 2002)。

铜催化的分子内偶联: 对芳基溴化物与 1,3-二羰基的铜催化分子内偶联(生成取代的 4H-1-苯并吡喃等化合物)的研究突出了 1,3-二噁烷衍生物在有机合成中的合成潜力 (Fang & Li, 2006)。

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the sm cross-coupling reaction, which is a key biochemical pathway in synthetic chemistry .

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been characterized . For instance, the absolute bioavailability of a similar compound was found to be 10.6%, indicating low system exposure .

Result of Action

In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the resulting molecules .

Action Environment

The sm cross-coupling reactions in which similar compounds participate are known to be exceptionally mild and functional group tolerant, suggesting that they may be relatively stable and effective under a variety of environmental conditions .

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMRRZJFAXMRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435718 | |

| Record name | 2-(3-bromophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-dioxane | |

CAS RN |

67437-93-8 | |

| Record name | 2-(3-bromophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

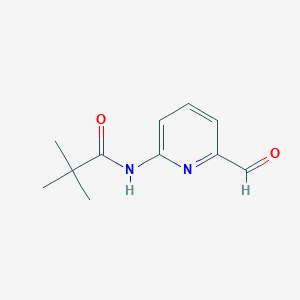

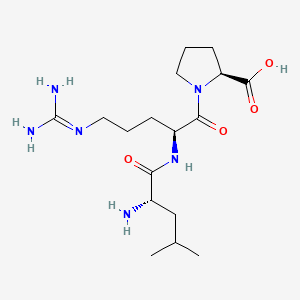

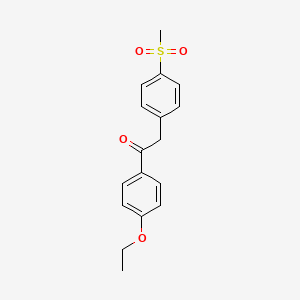

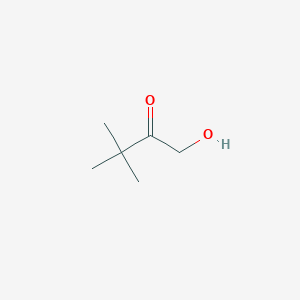

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

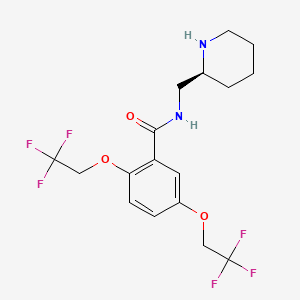

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)